Hedyosumin C

Description

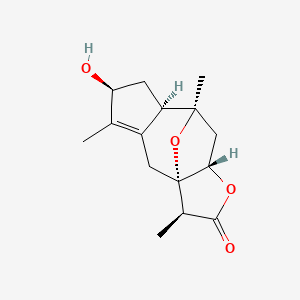

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H20O4 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

(1S,5S,7R,8R,10S,13S)-5-hydroxy-4,8,13-trimethyl-11,14-dioxatetracyclo[6.5.1.01,10.03,7]tetradec-3-en-12-one |

InChI |

InChI=1S/C15H20O4/c1-7-9-5-15-8(2)13(17)18-12(15)6-14(3,19-15)10(9)4-11(7)16/h8,10-12,16H,4-6H2,1-3H3/t8-,10-,11+,12+,14-,15+/m1/s1 |

InChI Key |

OWXVXIMYAXIGPA-HGIRQSAYSA-N |

Isomeric SMILES |

C[C@@H]1C(=O)O[C@@H]2[C@]13CC4=C([C@H](C[C@H]4[C@@](C2)(O3)C)O)C |

Canonical SMILES |

CC1C(=O)OC2C13CC4=C(C(CC4C(C2)(O3)C)O)C |

Synonyms |

hedyosumin C |

Origin of Product |

United States |

Isolation and Structural Elucidation of Hedyosumin C

The isolation of Hedyosumin C from its natural source, Hedyosmum orientale, involves a multi-step process. This typically begins with the extraction of the plant material using organic solvents, followed by a series of chromatographic techniques to separate the complex mixture of compounds. vulcanchem.com

The determination of this compound's intricate three-dimensional structure relies on a combination of advanced spectroscopic methods. researchgate.netresearchgate.net These techniques provide detailed information about the connectivity of atoms and their spatial arrangement.

Key Spectroscopic Techniques Used in Structure Elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the carbon-hydrogen framework of the molecule.

Mass Spectrometry (MS): This technique determines the molecular weight and formula of the compound.

X-ray Crystallography: When suitable crystals can be obtained, this method provides unambiguous proof of the absolute configuration of the molecule. chemrxiv.orgrsc.org

Recent research has led to a revision of the stereochemistry of this compound, along with Hedyosumin B, to an 11R-configuration. rsc.orgvulcanchem.comrsc.org This was confirmed through total synthesis and comparison of spectroscopic data with the natural product. chemrxiv.orgrsc.org

Spectroscopic Data of Hedyosumin C

The structural identity of Hedyosumin C is defined by its unique spectroscopic signature. While the complete raw data is extensive, the following table summarizes the key spectral characteristics that are used for its identification. The structure was revised based on synthetic efforts and comparison with the natural product. rsc.orgrsc.org

| Spectroscopic Data for Synthetic this compound (revised structure) | |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.58 (dd, J = 6.8, 1.6 Hz, 1H), 2.69 (q, J = 8.0 Hz, 1H), 2.43 (dd, J = 14.8, 6.8 Hz, 1H), 2.39-2.30 (m, 2H), 2.13-1.97 (m, 2H), 1.78-1.60 (m, 4H), 1.37-1.30 (m, 1H), 1.34 (s, 3H), 1.25-1.18 (m, 1H), 1.22 (d, J = 8.0 Hz, 3H), 0.87 (d, J = 7.2 Hz, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 179.5, 87.5, 86.4, 84.1, 47.8, 45.3, 38.2, 36.8, 35.9, 33.4, 28.3, 26.9, 25.1, 15.7, 11.9 |

| Infrared (IR) (thin film) | 2949, 2875, 1778, 1461, 1377, 1281, 1205, 1042, 996, 866 cm⁻¹ |

| High-Resolution Mass Spectrometry (HRMS) (ESI) | calcd. For C₁₅H₂₃O₃ (M+H)⁺: 251.1647, found: 251.1640 |

| Optical Rotation | [α]D²⁶ = −54.7° (c = 1.90, CHCl₃) |

| Data corresponds to the synthetic compound which led to the structural revision of this compound. rsc.org |

Chemical Synthetic Methodologies for Hedyosumin C and Its Core Skeleton

The synthesis of Hedyosumin C, a guaiane-type sesquiterpenoid, has been a subject of interest in the field of organic chemistry, leading to the development of several innovative strategies. These approaches often focus on the efficient construction of its complex tetracyclic skeleton and the precise control of its stereochemistry.

Structure Activity Relationship Sar Investigations of Hedyosumins and Analogs

Methodological Framework for SAR Studies of Complex Natural Products

Investigating the SAR of intricate natural products like Hedyosumin C necessitates a multi-faceted approach that integrates computational and experimental strategies. nih.gov The fundamental goal is to identify the specific parts of a molecule, known as pharmacophores, that are responsible for its biological effects and to understand how modifications to other parts of the scaffold might enhance or diminish this activity. nih.govmdpi.com

The process typically begins with the isolation and full structural characterization of the parent compound. researchgate.net For complex scaffolds, this often requires advanced spectroscopic techniques and, ultimately, confirmation through total synthesis. vulcanchem.com Once the lead compound is established, several methodologies are employed:

In Silico Modeling : Computational tools such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping can predict the activity of hypothetical analogs, guiding synthetic efforts toward the most promising candidates. mdpi.com

Synthesis of Analogs : The core of any SAR study is the chemical synthesis of a library of analogs. researchgate.net This involves making systematic modifications to the parent structure, such as altering functional groups, changing the size or nature of substituent chains, and modifying the core scaffold itself. nih.gov

Biological Screening : Each synthesized analog is then subjected to a battery of biological assays to quantify its activity. Comparing the results across the series of analogs allows researchers to draw direct correlations between structural changes and their impact on biological function. nih.gov

For natural products, this process can be particularly challenging due to their intricate and often stereochemically dense structures, which can make synthetic access to analogs a significant hurdle. researchgate.netvulcanchem.com

Rational Design and Synthesis of this compound Analogs for SAR Probing

The scarcity of this compound from its natural source, Hedyosmum orientale, makes chemical synthesis the only viable route to obtain sufficient material for in-depth biological studies and to generate analogs for SAR investigations. sci-hub.se The total synthesis of hedyosumins is a complex undertaking that has been achieved through multi-step sequences. Key strategies have included organocatalytic [4+3] cycloaddition reactions to construct the core ring system. sci-hub.semdpi.comacs.org

A significant breakthrough in probing the SAR of the hedyosumin family came from a bioinspired synthetic approach. researchgate.net Researchers hypothesized that Hedyosumin A, a close relative and synthetic precursor of this compound, could serve as a building block for more complex molecules in nature. chemrxiv.orgnih.gov This led to the rational design and synthesis of a new class of sesterterpenoids, named orientanoids, through an intermolecular Diels-Alder reaction between Hedyosumin A and a monoterpenoid diene. vulcanchem.comchemrxiv.orgnih.gov

This bioinspired synthesis provided access to novel and complex analogs, such as Orientanoids A, B, and C, which possess an unprecedented spiro carbon skeleton. nih.govrsc.org The creation of these analogs was not random; it was a deliberate strategy to mimic a potential biosynthetic pathway to generate structurally unique compounds whose biological activities could be compared back to the parent hedyosumin scaffold, thereby providing profound SAR insights. researchgate.net

Influence of Stereochemistry on Functional Modulations

Stereochemistry—the precise three-dimensional arrangement of atoms—is a critical determinant of biological activity for many natural products. researchgate.net In the case of this compound, its absolute configuration was a subject of revision, highlighting the challenges in characterizing such complex molecules. Initial assignments were corrected through total synthesis and X-ray crystallographic analysis of synthetic intermediates and derivatives. chemrxiv.orgnih.gov

The definitive asymmetric total synthesis established the absolute configurations of Hedyosumins A, B, and C. acs.orgresearchgate.net Specifically, the stereochemistry of this compound was revised to have an 11R-configuration. vulcanchem.comchemrxiv.orgnih.gov This was confirmed through the synthesis of its C-11 epimer and by reducing a related compound, which yielded a product whose spectroscopic data matched the revised structure of this compound. chemrxiv.orgnih.gov

This stereochemical correctness is crucial for functional modulation. Studies on related compounds have shown that different stereoisomers can have vastly different potencies, with one enantiomer sometimes being orders of magnitude more active than its mirror image. researchgate.net The defined 11R-configuration of this compound is therefore an essential piece of information for understanding its interaction with biological targets and for the rational design of any future therapeutic agents based on its scaffold.

Correlation of Structural Motifs with Biological Modulatory Capabilities

SAR studies have begun to correlate specific structural features of the hedyosumins and their analogs with distinct biological functions. This compound belongs to the guaiane-type sesquiterpenoids, a class known for a range of biological activities. unife.itresearchgate.net

The most significant findings on the modulatory capabilities of this family have emerged from the biological evaluation of the synthetically derived orientanoids. chemrxiv.orgresearchgate.net While this compound itself provides the core guaiane (B1240927) motif, the study of the orientanoids revealed a powerful correlation between a more complex structural motif and a potent biological effect. nih.govrsc.org

Specifically, the unprecedented spiro sesterterpenoid skeleton of the orientanoids—formed by the fusion of the hedyosumin-like sesquiterpenoid unit with a monoterpenoid—was found to be responsible for significant antitumor immunity. chemrxiv.orgnih.govresearchgate.net These analogs were shown to antagonize the protumoral and immunosuppressive phenotype of tumor-associated macrophages (TAMs). chemrxiv.orgrsc.orgresearchgate.net The most potent of these analogs, Orientanoid A, was found to inhibit pro-tumor M2-like macrophages and activate cytotoxic CD8+ T cells, leading to the inhibition of tumor growth in vivo. chemrxiv.orgnih.govresearchgate.net

This demonstrates a clear SAR: the dimerization of the guaiane motif into the larger, more complex sesterterpenoid structure of the orientanoids confers a potent and specific immunomodulatory capability that is not described for the simpler monomeric this compound. This discovery provides a critical lead for developing new anticancer agents centered on targeting TAMs. chemrxiv.orgresearchgate.net

Data Tables

Table 1: SAR Summary of this compound and Related Analogs

| Compound/Class | Key Structural Motif | Observed Biological Activity | Reference |

| This compound | Guaiane sesquiterpenoid monomer with 11R-stereochemistry. | Serves as a biosynthetic precursor and core scaffold. | chemrxiv.orgnih.gov |

| Orientanoid A | Unprecedented spiro sesterterpenoid skeleton (Hedyosumin A + monoterpenoid). | Potent inhibition of protumoral M2-like macrophages; activation of cytotoxic CD8+ T cells; in vivo tumor growth inhibition. | chemrxiv.orgnih.govresearchgate.net |

| Orientanoids B & C | Structural isomers/analogs of Orientanoid A. | Antagonize the protumoral and immunosuppressive phenotype of macrophages. | chemrxiv.orgresearchgate.net |

Preclinical Research Frameworks and in Vitro/in Vivo Study Models for Hedyosumin C

Selection and Characterization of Relevant Preclinical Biological Models

The preclinical evaluation of Hedyosumin C and its related compounds, primarily isolated from Hedyosmum orientale, has utilized specific biological models to investigate its potential therapeutic activities. ikiam.edu.ecnih.gov The selection of these models is guided by the compound's hypothesized mechanisms of action, particularly in the areas of oncology and inflammation. nih.govresearchgate.net

Initial studies have pointed towards the cytotoxic potential of this compound, leading to the use of human cancer cell lines as primary in vitro models. nih.gov These include cell lines for human lung adenocarcinoma and leukaemia, selected to screen for cytotoxic activity. nih.gov

More recent and in-depth research has focused on the immunomodulatory effects of compounds derived from the same biosynthetic pathway as this compound. rsc.orgchemrxiv.org For these investigations, tumor-associated macrophages (TAMs) have been identified as a crucial therapeutic target. researchgate.netrsc.org TAMs are known to create an immunosuppressive tumor microenvironment that fosters tumor growth and metastasis. chemrxiv.orgresearchgate.net Therefore, primary macrophages or macrophage cell lines, polarized towards a pro-tumoral M2-like phenotype, are key biological models for studying these compounds. researchgate.netrsc.org

For in vivo assessments, immunocompromised mouse models, such as nude mice, are employed. rsc.org These models are essential for studying the effects of a compound on tumor growth without the interference of a fully functional adaptive immune system, allowing for a focused analysis on the innate immune components like macrophages. rsc.org Specifically, the Hepa1-6 subcutaneous nude mouse tumor model has been established to evaluate the anti-tumor effects of related sesterterpenoids. rsc.org To investigate anti-inflammatory properties, mouse models of chemically-induced inflammation, such as the 12-O-tetradecanoylphorbol-13-acetate (TPA)-stimulated mouse ear edema model, have been used for related compounds. researchgate.net

In Vitro Experimental Paradigms for Bioactivity Evaluation

In vitro experimental designs for this compound and associated sesterterpenoids have been centered on elucidating their cytotoxic and immunomodulatory activities. nih.govrsc.org These paradigms are critical for initial screening and for understanding the cellular and molecular basis of the compound's bioactivity.

Cytotoxicity assays represent a foundational experimental paradigm. This compound has been evaluated for its cytotoxic effects against human lung adenocarcinoma and leukaemia tumor cell lines. nih.gov While specific IC50 values are not detailed in the reviewed literature, the activity prompted further investigation into its potential as an anti-cancer agent. nih.gov It is noted that related sesterterpenoids, such as Orientanoid A, did not show significant direct inhibition on the cell viability of Hepa1-6 and E0771 cancer cells, suggesting the anti-tumor mechanism is not based on direct cytotoxicity but rather on immunomodulation. rsc.org

The primary in vitro focus has been on the immunomodulatory effects on macrophages. researchgate.netrsc.org The experimental setup involves inducing a pro-tumoral, immunosuppressive M2-like phenotype in macrophages. rsc.orgresearchgate.net The bioactivity of the compounds is then evaluated by their ability to antagonize this phenotype. rsc.orgchemrxiv.org This involves assessing changes in macrophage function and the activation state of other immune cells, such as cytotoxic CD8+ T cells, in co-culture systems. researchgate.netrsc.org The results indicate that these sesterterpenoids can inhibit the functional phenotype of M2-like macrophages. rsc.orgresearchgate.net

| Experimental Paradigm | Model System | Key Finding for this compound or Related Compounds | Reference |

|---|---|---|---|

| Cytotoxicity Assay | Human lung adenocarcinoma and leukaemia cell lines | This compound exhibits cytotoxic activity. | nih.gov |

| Macrophage Phenotype Modulation | Tumor-Associated Macrophages (TAMs) | Related sesterterpenoids antagonize the protumoral and immunosuppressive phenotype of macrophages. | rsc.orgchemrxiv.orgresearchgate.net |

| T-Cell Activation Assay | Co-culture of macrophages and CD8+ T cells | A potent related compound (Orientanoid A) activated cytotoxic CD8+ T cells. | researchgate.netrsc.org |

| Anti-inflammatory Assay | LPS-stimulated BV-2 cells | A related dimeric sesquiterpenoid (Arteminolide C) showed significant anti-neuroinflammatory activity. | sci-hub.se |

In Vivo Preclinical Model Systems for Natural Product Research

In vivo models are indispensable for validating the therapeutic potential observed in in vitro studies, providing a more complex biological system that accounts for pharmacokinetics and systemic effects. nih.gov For natural products like this compound and its analogues, rodent models are predominantly used. researchgate.netrsc.org

To assess anti-tumor immunity, the Hepa1-6 subcutaneous tumor model in nude mice has been utilized. rsc.org Nude mice lack a thymus and are unable to produce mature T cells, making them a suitable model to study T-cell-dependent anti-tumor mechanisms. rsc.org In studies with a related sesterterpenoid, its anti-tumor effect was significantly diminished in nude mice, which lack T cells, suggesting that the compound's efficacy is mediated through the activation of T-cell-based anti-tumor immunity, likely by modulating TAMs. rsc.org This highlights the importance of using immunocompetent models in parallel to understand the full mechanism. Indeed, the compound was shown to inhibit tumor growth in immunocompetent murine tumor models rich in TAMs. researchgate.net

For evaluating anti-inflammatory activity, an acute inflammation model using 12-O-tetradecanoylphorbol-13-acetate (TPA) applied to mouse ears is employed. researchgate.net This model allows for the measurement of key inflammation markers such as ear thickness (edema) and neutrophil infiltration. researchgate.net A related sesquiterpenoid dimer demonstrated the ability to reduce both of these inflammatory parameters in a dose-dependent manner in TPA-stimulated mice. researchgate.net

| Model System | Purpose | Key Finding for Related Compounds | Reference |

|---|---|---|---|

| Hepa1-6 subcutaneous tumor model in nude mice | To assess T-cell dependent anti-tumor activity | The anti-tumor effect of Orientanoid A was greatly attenuated, indicating the mechanism is T-cell dependent. | rsc.org |

| TAM-rich immunocompetent murine tumor models | To evaluate anti-tumor immunity | A related compound inhibited tumor growth by antagonizing TAMs and activating antitumor immunity. | chemrxiv.orgresearchgate.net |

| TPA-stimulated mouse ear edema model | To evaluate in vivo anti-inflammatory activity | A related sesquiterpenoid dimer reduced ear thickness and neutrophil infiltration. | researchgate.net |

Methodologies for Investigating Cellular and Molecular Mechanisms of Action

Investigating the mechanism of action of this compound and its congeners involves a range of molecular and cellular biology techniques to pinpoint the signaling pathways they modulate. researchgate.netrsc.org

A significant focus has been on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and immunity. researchgate.netnih.gov Methodologies to study this pathway include:

Western Blotting: This technique is used to measure the protein levels of key components of the NF-κB pathway. For instance, studies on a related compound showed it suppressed the phosphorylation of IκBα (an inhibitor of NF-κB) and the nuclear translocation of the p65 subunit of NF-κB. researchgate.net

Reporter Gene Assays: These assays are used to measure the transcriptional activity of NF-κB. A decrease in reporter gene expression indicates inhibition of the pathway. researchgate.net

Immunofluorescence Staining: This method is used to visualize the location of NF-κB within the cell. Inhibition of the pathway is confirmed by observing the retention of the p65 subunit in the cytoplasm, preventing its translocation to the nucleus where it would activate target genes. researchgate.netnih.gov

For anti-cancer immunomodulatory effects, the methodologies focus on characterizing the phenotype and function of macrophages and T-cells. rsc.orgchemrxiv.org This includes flow cytometry to analyze cell surface markers indicative of M1 (anti-tumor) versus M2 (pro-tumor) macrophage polarization and to quantify activated cytotoxic CD8+ T cells. researchgate.netrsc.org

Furthermore, the expression levels of inflammatory mediators are quantified using methods like quantitative polymerase chain reaction (qPCR) to measure mRNA levels and enzyme-linked immunosorbent assay (ELISA) to measure protein levels of cytokines such as TNF-α and IL-6, and enzymes like inducible nitric oxide synthase (iNOS). researchgate.net Studies on a related compound demonstrated a dose-dependent suppression of iNOS, TNF-α, and IL-6 levels. researchgate.net

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Assessment

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling is a crucial component of preclinical drug assessment, linking the drug's concentration-time profile (PK) to its observed effect (PD). nih.govyoutube.com This integrated approach helps in understanding the dose-concentration-effect relationship, which is vital for optimizing dosing regimens to maximize efficacy and minimize toxicity. nih.govyoutube.com

Pharmacokinetics describes what the body does to a drug, encompassing absorption, distribution, metabolism, and excretion (ADME). youtube.com Preclinical PK studies for a natural product like this compound would typically involve administering the compound to animal models and measuring its concentration in plasma and tissues over time using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

Pharmacodynamics describes what the drug does to the body, i.e., the biochemical and physiological effects. youtube.com For this compound, this would involve measuring biomarkers related to its anti-inflammatory or anti-cancer activity (e.g., levels of NF-κB, cytokines, or macrophage polarization markers) at different drug concentrations. researchgate.netrsc.org

Currently, specific PK/PD modeling data for this compound is not available in the reviewed scientific literature. ikiam.edu.ec A comprehensive review of the Hedyosmum genus highlights the need for further studies on the pharmacokinetics, mechanisms of action, and toxicities of its constituent compounds. ikiam.edu.ec The development of PK/PD models would be a critical step to translate the promising in vitro and in vivo findings into potential clinical applications. nih.govyoutube.com Such models would help predict the optimal dosing strategies needed to achieve the desired therapeutic effects observed in preclinical models, such as the inhibition of TAMs or the suppression of inflammatory pathways. rsc.orgyoutube.com

Derivatization and Lead Optimization Research Based on Hedyosumin C Scaffold

Synthetic Strategies for Hedyosumin C Derivatives

The synthesis of this compound derivatives is intrinsically linked to the strategies developed for the total synthesis of the natural product itself. The first asymmetric total synthesis of Hedyosumins A, B, and C was a significant achievement, accomplished in 13–14 steps. acs.orgnih.gov This groundwork has paved the way for the creation of analogues by modifying the synthetic route.

Key synthetic reactions that enable the construction of the this compound scaffold and its derivatives include:

Organocatalytic [4+3] Cycloaddition: This is a crucial step for constructing the central seven-membered ring, a hallmark of the guaianolide skeleton. sci-hub.seresearchgate.net The reaction typically involves a furan (B31954) derivative and a dienal, catalyzed by a chiral imidazolidinone catalyst (e.g., MacMillan catalyst), to form an oxygen-bridged cycloheptanone (B156872) skeleton. sci-hub.se By varying the substituents on the furan and dienal starting materials, chemists can introduce diversity into the resulting scaffold. sci-hub.se

Intramolecular Aldol (B89426) Condensation: Following the cycloaddition, an intramolecular aldol condensation is often employed to form one of the rings in the tetracyclic system. acs.orgresearchgate.net This step is critical for assembling the complex core structure.

Lactonization: The characteristic γ-lactone ring of this compound is typically installed in the later stages of the synthesis. One established method is an intramolecular carboxymercuration/demercuration-enabled lactonization. acs.orgnih.gov

Diels-Alder Reactions: Alternative strategies, such as an enantioselective Diels-Alder reaction, have also been successfully used to construct the core bicyclic system of hedyosumins. researchgate.net

The synthesis of derivatives often relies on a convergent approach, where different fragments of the molecule are prepared separately and then combined. sci-hub.se This modularity allows for the introduction of various functional groups at different positions of the this compound scaffold. For instance, by modifying the starting materials for the cycloaddition step, a range of derivatives with altered stereochemistry or substitution patterns can be produced. sci-hub.sesci-hub.se

A summary of key reactions in the synthesis of the Hedyosumin core is presented below.

Table 1: Key Synthetic Reactions for the Hedyosumin Scaffold

| Reaction Type | Purpose | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Organocatalytic [4+3] Cycloaddition | Formation of the 7-membered cycloheptanoid ring | Furan, Dienal, MacMillan Catalyst (imidazolidinone) | sci-hub.se |

| Intramolecular Aldol Condensation | Formation of the tetracyclic skeleton | Base or Acid | acs.orgresearchgate.net |

| Intramolecular Lactonization | Formation of the γ-lactone ring | Carboxymercuration/demercuration | acs.orgnih.gov |

| Enantioselective Diels-Alder Reaction | Construction of the oxa-bicyclic core | (E)-Hex-3-en-5-yn-2-one, Platinum(II) catalyst | researchgate.net |

Scaffold Modification and Diversification Approaches

Scaffold modification aims to generate a library of compounds based on the this compound core structure to explore the structure-activity relationship (SAR). A powerful strategy for this is divergent synthesis. sci-hub.se

In a divergent synthetic approach, a common intermediate, which contains the core scaffold of the natural product, is synthesized first. This intermediate is then subjected to a variety of different reaction pathways to produce a range of structurally diverse analogues. sci-hub.se For example, research by Lin, Sun, and co-workers demonstrated the divergent total syntheses of several guaianolides, including (-)-hedyosumin C, from common advanced lactone intermediates. sci-hub.se This highlights the efficiency of using a shared synthetic precursor to access multiple related natural products and their derivatives.

Approaches to scaffold diversification for this compound can include:

Modification of the Lactone Ring: Opening the lactone ring to form the corresponding hydroxy acid, followed by esterification or amidation, can introduce a variety of new functional groups.

Functionalization of the Cycloheptane Ring: The seven-membered ring can be modified through various reactions, such as hydrogenation, epoxidation, or dihydroxylation of its double bonds.

Varying the Stereochemistry: By using different catalysts or synthetic routes, the stereochemistry at various chiral centers can be altered, leading to the synthesis of diastereomers or enantiomers of the natural product. The first total synthesis of hedyosumins successfully established their absolute configurations. acs.orgnih.gov More recent work has led to a revision of the stereochemistry for Hedyosumin B and C. rsc.orgrsc.org

The concept of "scaffold diversification" by creating a "superlibrary" of compounds from multiple different but related scaffolds is an emerging strategy in drug discovery. nih.gov Applying this to the Hedyosumin family could involve synthesizing derivatives not only of this compound but also of related compounds like Hedyosumin A and B, which can be accessed through similar synthetic pathways. chemrxiv.org

Computational Chemistry in this compound Derivative Design (e.g., QSPR/QSAR modeling)

Computational chemistry offers powerful tools to guide the design of novel this compound derivatives and to prioritize which compounds to synthesize, thereby saving time and resources. Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are particularly relevant. rsc.org

These models aim to find a mathematical correlation between the chemical structure of a compound and its physicochemical properties (QSPR) or biological activity (QSAR). While specific QSPR/QSAR studies on this compound are not widely published, the methodologies are broadly applicable.

The development of a QSPR/QSAR model for this compound derivatives would typically involve the following steps:

Data Set Generation: A series of this compound analogues would be synthesized, and their biological activity (e.g., inhibitory concentration against a specific target) would be measured.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields). rsc.org

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the observed activity.

Model Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques. rsc.org

For example, 3D-QSPR models have been successfully developed to predict the enantioselectivity and activity of catalysts for asymmetric reactions. rsc.org In these studies, 3D steric and electrostatic interaction fields are calculated using methods like Density Functional Theory (DFT), and alignment-independent descriptors are generated. The resulting models can provide valuable insights into the structural features that govern activity and selectivity. rsc.org

A similar approach could be applied to this compound derivatives to understand which structural modifications are likely to enhance a desired biological effect. Computational analysis has already been used to understand the stereochemical outcomes of the key [4+3] cycloaddition reaction used in the synthesis of hedyosumins. researchgate.net This demonstrates the potential of computational methods to rationalize experimental results and guide future synthetic efforts toward more potent and selective derivatives.

Table 2: Potential Application of Computational Methods in this compound Derivatization

| Computational Method | Application to this compound Derivatives | Potential Outcome | Reference Example |

|---|---|---|---|

| QSAR/QSPR Modeling | Correlate structural features with biological activity. | Predict the activity of unsynthesized derivatives; Guide lead optimization. | rsc.org |

| Density Functional Theory (DFT) | Calculate electronic properties, reaction energies, and transition states. | Understand reaction mechanisms; Predict reactivity and selectivity. | rsc.org |

| Molecular Docking | Simulate the binding of derivatives to a biological target. | Predict binding affinity and orientation; Elucidate mechanism of action. | N/A |

| Conformational Analysis | Determine the stable 3D structures of flexible derivatives. | Identify the bioactive conformation. | researchgate.net |

Challenges and Future Research Perspectives

Methodological Advancements in Complex Natural Product Synthesis

The total synthesis of complex natural products like Hedyosumin C is a formidable task that drives innovation in synthetic organic chemistry. The limited availability of these compounds from their natural source, Hedyosmum orientale, necessitates the development of efficient and stereoselective synthetic routes to enable thorough biological investigation. acs.org

The first asymmetric total synthesis of this compound, accomplished alongside its congeners Hedyosumin A and B, stands as a landmark achievement in the field. acs.orgnih.gov This synthesis successfully navigated the molecule's complex tetracyclic guaiane (B1240927) skeleton, which features multiple stereocenters. A key challenge was the construction of the core structure, which was addressed through several powerful transformations. acs.orgnih.gov Salient features of this synthetic approach include:

Organocatalytic [4+3] Cycloaddition: A pivotal step in the strategy was the use of an organocatalytic enantioselective [4+3] cycloaddition reaction to construct the key oxabicyclic core. acs.orgsci-hub.semdpi.com This reaction's ability to form seven-membered rings with high stereocontrol is particularly valuable for synthesizing guaiane-type sesquiterpenoids. sci-hub.se

Intramolecular Aldol (B89426) Condensation: To further elaborate the polycyclic framework, an intramolecular aldol condensation was employed, demonstrating the power of tandem reactions to build molecular complexity efficiently. acs.orgnih.gov

Stereochemical Revision: A significant outcome of the total synthesis was the definitive establishment of the absolute configurations of Hedyosumins A, B, and C. nih.gov Notably, this work led to the revision of the stereochemistry for this compound to the 11R-configuration, a correction that is crucial for understanding its structure-activity relationships. chemrxiv.orgresearchgate.netresearchgate.netchemrxiv.org

Future research in this area will likely focus on developing even more concise and efficient synthetic strategies. This could involve the exploration of novel cycloaddition cascades, C-H activation methodologies to streamline functionalization, and flow chemistry approaches to improve scalability. These advancements not only make this compound and its analogues more accessible but also enrich the toolbox of synthetic chemistry for tackling other complex natural products.

Opportunities for Bio-orthogonal Chemistry and this compound Research

Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org These tools have revolutionized the study of biomolecules by enabling their visualization and tracking in real-time. acs.org While this compound itself does not possess a classical bio-orthogonal functional group (e.g., an azide (B81097) or alkyne), its structure offers significant opportunities for the application of this technology through synthetic modification. frontiersin.org

The hydroxyl group present in the this compound structure provides a prime site for chemical derivatization. vulcanchem.com Future research could focus on synthesizing this compound analogues that incorporate bio-orthogonal handles. For instance, a small, non-perturbing azide or alkyne group could be attached to the molecule. This would create a chemical probe to investigate fundamental biological questions, such as:

Target Identification: By "clicking" a tagged this compound analogue to a reporter molecule (like biotin (B1667282) or a fluorescent dye), researchers could perform pulldown assays or imaging studies to identify its cellular binding partners and molecular targets. frontiersin.orgresearchgate.net

Mechanism of Action: Visualizing the subcellular localization of a fluorescently-tagged this compound probe could provide critical insights into its mechanism of action. acs.org

Pharmacokinetic Studies: Tracking the distribution and metabolism of a tagged compound in a cellular or organismal model can offer valuable data that is otherwise difficult to obtain.

The challenge lies in designing and synthesizing these probes in a way that does not significantly alter the parent molecule's bioactivity. The development of such tools for the hedyosumin family would represent a major step forward in understanding their biological roles and would pave the way for more targeted therapeutic development. pcbiochemres.comnih.gov

Integrated Approaches for Natural Product Discovery and Development

The future of drug discovery from natural sources lies in the seamless integration of multiple scientific disciplines. technologynetworks.comacs.org The research surrounding the Hedyosmum genus provides an excellent blueprint for such an integrated approach. This involves a cyclical process of isolation, structure elucidation, bio-inspired synthesis, and biological evaluation that feeds back to inform the next discovery phase.

A compelling example is the discovery and synthesis of the orientanoids, a rare class of sesterterpenoids isolated from the same plant, Hedyosmum orientale. chemrxiv.orgchemrxiv.org Researchers hypothesized that these complex molecules arise biosynthetically from a Diels-Alder reaction between Hedyosumin A (a co-occurring sesquiterpenoid) and a monoterpene. chemrxiv.orgthieme-connect.com This hypothesis was validated through a bio-inspired total synthesis, which not only confirmed the structure of the orientanoids but also provided material for biological testing. chemrxiv.orgthieme-connect.com This work elegantly connects different classes of natural products from the same organism and demonstrates how biosynthetic proposals can inspire powerful and efficient synthetic strategies.

Future integrated approaches for this compound and related natural products should continue to leverage this synergy:

Genomic and Metabolomic Mining: Combining genomic analysis of the source organism with advanced mass spectrometry (metabolomics) can help identify biosynthetic gene clusters and predict the production of novel, related compounds, even before they are isolated. technologynetworks.com

Bio-inspired Synthesis: Using isolated natural products like Hedyosumin A or C as starting points for the synthesis of other complex dimers or related structures can accelerate the discovery of new chemical entities. thieme-connect.com

Platform-based Screening: Integrating high-throughput screening platforms with metabolomics analysis can rapidly link specific compounds in complex mixtures to a biological activity, streamlining the hit-to-lead process. technologynetworks.com

By combining the strengths of natural product chemistry, synthetic innovation, and modern biology, the scientific community can more effectively explore the rich chemical diversity of the Hedyosmum genus and develop the next generation of natural product-derived therapeutics. ewadirect.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.